molecular formula C19H14F3N3S B2592973 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 905787-10-2

2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2592973
CAS No.: 905787-10-2
M. Wt: 373.4
InChI Key: FRYPSILAXQFELZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline group indicates a cyclic structure, and the trifluoromethyl and cyanobenzyl groups would add complexity to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and could participate in various reactions . Similarly, the cyanobenzyl group could undergo reactions involving the cyano group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could contribute to the compound’s polarity, and the tetrahydroquinoline group could influence its stability .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

The compound 2-((2-Cyanobenzyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, due to its structural complexity, finds significant application in the synthesis of heterocyclic compounds, a class of molecules that are foundational in medicinal chemistry and materials science. Studies have shown the utility of related structures in synthesizing a wide array of heterocyclic derivatives, providing insight into the potential synthetic utility of the compound .

For instance, the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives demonstrates the reactivity of similar tetrahydroquinoline compounds towards various reagents, highlighting their potential in generating biologically active molecules with antimicrobial properties (Elkholy & Morsy, 2006). Additionally, the development of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones from related compounds underlines the importance of such structures in radiochemical syntheses, which are pivotal for drug development and molecular imaging studies (Saemian, Arjomandi, & Shirvani, 2009).

Moreover, the unexpected formation of certain benzothiophene derivatives during reactions involving similar cyanocyclohexylidenethioamide structures points to the complex and sometimes unpredictable chemistry of these compounds, offering routes to novel structures that could have unique biological or physical properties (Dyachenko, Pugach, & Shishkin, 2011). This unpredictability, coupled with the potential for creating diverse heterocyclic frameworks, makes the study of such compounds highly valuable for advancing synthetic methodologies.

Antifungal and Antimicrobial Research

The synthesis and evaluation of antifungal properties of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, which share a structural motif with the compound of interest, indicate the potential of these molecules in developing new antifungal agents. Such studies reveal the relationship between structural modifications and biological activity, guiding the design of more effective antimicrobial compounds (Gholap et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the pharmaceutical industry, based on its functional groups . Further studies could also focus on optimizing its synthesis and understanding its reactivity .

Properties

IUPAC Name

2-[(2-cyanophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3S/c20-19(21,22)17-14-7-3-4-8-16(14)25-18(15(17)10-24)26-11-13-6-2-1-5-12(13)9-23/h1-2,5-6H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPSILAXQFELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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